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Compound of Interest

Compound Name: n-Boc-5-hydroxyanthranilic acid

Cat. No.: B1271404

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Boc-5-
hydroxyanthranilic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for N-Boc-5-
hydroxyanthranilic acid (C12H1sNOs), a key intermediate in the synthesis of various
pharmaceutical compounds and complex organic molecules.[1][2] Understanding its spectral
signature is paramount for reaction monitoring, quality control, and structural verification in
research and drug development. This document delves into the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the
interpretation and causality behind the spectral features.

Compound Overview and Structure

N-Boc-5-hydroxyanthranilic acid is a derivative of 5-hydroxyanthranilic acid, where the amino
group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental
in organic synthesis to prevent the nucleophilic amino group from participating in undesired
side reactions, thereby directing reactivity to other sites on the molecule.

Key Properties:

¢ Molecular Formula: C12H1sNOs[1]
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e Molecular Weight: 253.25 g/mol [2]
e CAS Number: 244765-00-2[1]
o |[UPAC Name: 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid[1]

Caption: Molecular Structure of N-Boc-5-hydroxyanthranilic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For N-Boc-5-hydroxyanthranilic acid, spectra are typically recorded in
deuterated dimethyl sulfoxide (DMSO-ds), which capably dissolves the compound and allows

for the observation of exchangeable protons (NH, OH, and COOH).

'H NMR Spectroscopy

The *H NMR spectrum provides information on the number of different types of protons and
their connectivity. The introduction of the Boc group significantly alters the spectrum compared
to the parent 5-hydroxyanthranilic acid.

Causality Behind Signal Assignment:

e Boc Group Protons: The nine equivalent protons of the tert-butyl group appear as a sharp,
intense singlet, a hallmark of the Boc protecting group. Its upfield chemical shift (~1.47 ppm)
is due to the strong shielding effect in an aliphatic environment, distant from any electron-
withdrawing groups.

o Aromatic Protons: The aromatic region shows three distinct signals. Based on the complete
spectral assignment of the parent compound, 5-hydroxyanthranilic acid, we can predict the
shifts for the N-Boc derivative.[3][4] The proton ortho to the carboxylic acid (H-3) is expected
to be the most downfield. The NHBoc group is bulky and electronically different from the NHz
group, influencing the chemical shifts of adjacent protons.

o Exchangeable Protons: The spectrum will show four broad singlets corresponding to the
carboxylic acid proton (-COOH), the phenolic proton (-OH), and the carbamate proton (-NH).
Their chemical shifts can vary with concentration and temperature.
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Table 1: Predicted *H NMR Spectral Data (400 MHz, DMSO-de)

Chemical Shift L . . )
Multiplicity Integration Assignment Rationale

(3, ppm)
Highly
deshielded

~11.5-13.0 brs 1H -COOH acidic proton,
hydrogen-
bonded.

Phenolic proton,
~9.50 brs 1H Ar-OH deshielded by
the aromatic ring.

Carbamate
proton,

~8.80 brs 1H -NH-Boc deshielded by
the adjacent

carbonyl.

ortho to the

~7.60 d 1H H-6
NHBoc group.
ortho to the
~7.35 d 1H H-3
COOH group.
ortho to H-3 and
~6.95 dd 1H H-4

meta to H-6.

| 1.47 | s | 9H | -C(CHs)s | Highly shielded, equivalent methyl protons of the Boc group. |

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets.

3C NMR Spectroscopy

The 3C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Causality Behind Signal Assignment:
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e Boc Group Carbons: The Boc group introduces three distinct carbon signals: the carbonyl

carbon of the carbamate group (~153 ppm), the quaternary carbon of the tert-butyl group
(~80 ppm), and the three equivalent methyl carbons (~28 ppm).

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbons directly
attached to oxygen and nitrogen (C-2, C-5) are shifted significantly downfield. The
assignments are based on detailed 2D-NMR studies of the parent compound and predictable
substituent effects.[4][5]

Carboxylic Carbon: The carboxylic acid carbonyl carbon appears at the most downfield
position (~170 ppm).

Table 2: Predicted 3C NMR Spectral Data (100 MHz, DMSO-ds)

Chemical Shift (0, ppm) Assignment Rationale
~169.5 -COOH Carboxylic acid carbonyl.

Carbamate carbonyl of the Boc
~152.9 -NH-C=0

group.

Aromatic carbon attached to
~145.0 C-5

the hydroxyl group.

Aromatic carbon attached to
~141.0 C-2

the NHBoc group.
~123.0 C-4 Aromatic CH.
~117.5 C-6 Aromatic CH.
~114.5 C-3 Aromatic CH.

Aromatic carbon attached to
~110.0 C-1

the COOH group.

Quaternary carbon of the Boc
~79.8 -C(CHs)s

group.

~28.1 | -C(CHs)s | Methyl carbons of the Boc group. |
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Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies.

Causality Behind Absorption Bands: The IR spectrum is a composite of vibrations from all
functional groups. The broad band above 3000 cm~1 is a key feature, resulting from the
overlapping O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group.
The presence of two distinct carbonyl peaks is crucial for confirming the structure: one for the
carboxylic acid and one for the carbamate of the Boc group.

Table 3: Characteristic IR Absorption Bands

Frequency Range (cm™?) Vibration Type Functional Group
3500 - 3300 N-H Stretch Carbamate (-NH-Boc)
3300 - 2500 (broad) O-H Stretch Carboxylic Acid & Phenol
~1710 C=0 Stretch Carboxylic Acid (-COOH)
~1685 C=0 Stretch Carbamate (-NH-C=0)
1600 - 1450 C=C Stretch Aromatic Ring

| ~1250, ~1160 | C-O Stretch | Carbamate, Acid, Phenol |

Data inferred from spectra of similar compounds like N-Boc-glycine and 5-hydroxyanthranilic
acid.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues through
fragmentation patterns. Electron Impact (El) or Electrospray lonization (ESI) can be used. ESI
is a softer technique, often showing a prominent molecular ion peak ([M-H]~ in negative mode
or [M+H]* in positive mode).

Molecular lon:
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o Calculated Exact Mass: 253.09502 Da[1]
» Expected [M-H]~ (ESI Negative): 252.0872 m/z
o Expected [M+H]* (ESI Positive): 254.1028 m/z

Fragmentation Analysis (Self-Validating Protocol): The fragmentation pattern provides a
structural fingerprint. The Boc group is notoriously labile in the mass spectrometer, making its
fragmentation a primary and reliable diagnostic tool. The loss of stable, neutral molecules like
isobutylene and carbon dioxide is thermodynamically favored and results in prominent
fragment ions.

N-Boc-5-hydroxyanthranilic acid
[M-H]
m/z = 252.1

- CaHs (56 Da) - CsHsO2 (100 Da)

- COOH (45 Da)

- COz (44 Da)

Click to download full resolution via product page
Caption: Predicted ESI~ Fragmentation Pathway for N-Boc-5-hydroxyanthranilic acid.

Table 4: Major Predicted Mass Fragments (ESI Negative Mode)
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m/z (Predicted) Fragment Loss Resulting Structure

Deprotonated molecular
252.1 [M-H]~ .

ion

Loss of carbon dioxide from
208.1 - CO2 o

the carboxylic acid

] Loss of isobutylene from the

196.0 - C4Hs (isobutylene)

Boc group

Complete loss of the Boc
152.0 - CsHsO2 (Boc group) group, yielding 5-

hydroxyanthranilate

| 152.0 | - CaHs and - COz | Stepwise loss of isobutylene then carbon dioxide |

Experimental Methodologies

The following are generalized, field-proven protocols for acquiring high-quality spectroscopic
data for compounds like N-Boc-5-hydroxyanthranilic acid.

NMR Spectroscopy Protocol

e Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of
DMSO-ds in a standard 5 mm NMR tube.

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a
broadband probe.

e 1H NMR Acquisition:

[¢]

Tune and shim the probe for optimal resolution.

[¢]

Acquire the spectrum at 25 °C.

Use a 30-degree pulse angle with a 1-second relaxation delay.

[e]

Accumulate 16-32 scans for a good signal-to-noise ratio.

o
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e 13C NMR Acquisition:
o Acquire a proton-decoupled spectrum.
o Use a 45-degree pulse angle with a 2-second relaxation delay.
o Accumulate 1024 or more scans, as *3C has low natural abundance.

o Data Processing: Apply Fourier transform, phase correction, and baseline correction.
Reference the spectra to the residual DMSO solvent peak (6 = 2.50 ppm for *H, & = 39.52
ppm for 13C).

FTIR Spectroscopy Protocol

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure
clamp. This method is fast and requires minimal sample preparation.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:

[¢]

Record a background spectrum of the clean, empty ATR crystal.

[e]

Record the sample spectrum.

o

Typically scan from 4000 to 400 cm™1.

[¢]

Co-add 16-32 scans for a high-quality spectrum.

o Data Processing: The instrument software automatically performs a background subtraction.

LC-MS Protocol

e Sample Preparation: Prepare a dilute solution of the sample (~10 pg/mL) in a suitable
solvent like methanol or acetonitrile.

 Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to
a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).
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Chromatography (for purity analysis):

o Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 pm).

o Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%
formic acid (B).

o Flow Rate: 0.3 mL/min.

Mass Spectrometry:

o lonization Mode: Run in both positive and negative ESI modes to maximize information.

o Analysis: Perform a full scan analysis (e.g., m/z 50-500) to find the molecular ion.

o MS/MS: Perform tandem MS (MS/MS) on the parent ion (m/z 252.1 or 254.1) to induce
fragmentation and confirm the structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of n-Boc-5-
hydroxyanthranilic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271404#spectroscopic-data-nmr-ir-ms-of-n-boc-5-
hydroxyanthranilic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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